
Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with a benzyl group, a hydroxyl group, and an ethyl ester group. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the specific three-dimensional arrangement of the substituents around the pyrrolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate typically involves the enantioselective reduction of N-benzyl 4-substituted glutarimides. This process employs an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol, which facilitates the reduction with moderate yield and excellent enantioselectivity . The reaction conditions often include the use of solvents like dichloromethane and temperatures maintained at low levels to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Applications De Recherche Scientifique
Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Mécanisme D'action
The mechanism of action of Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For instance, the hydroxyl group can form hydrogen bonds with active site residues, while the benzyl group provides hydrophobic interactions that stabilize the compound within the binding pocket .
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11/h3-7,12-13,16H,2,8-10H2,1H3/t12-,13-/m0/s1 |
Clé InChI |
XWRMKUKCNUYSIV-STQMWFEESA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CN(C[C@@H]1O)CC2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C1CN(CC1O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


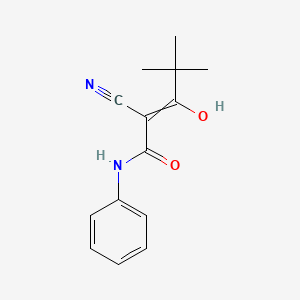

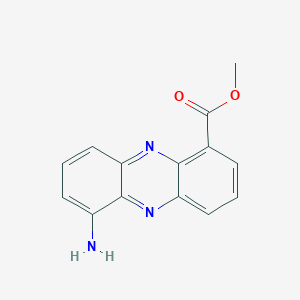
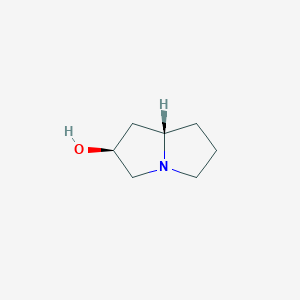
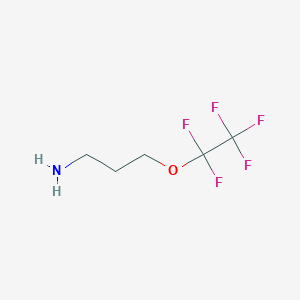

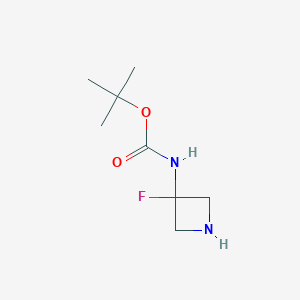
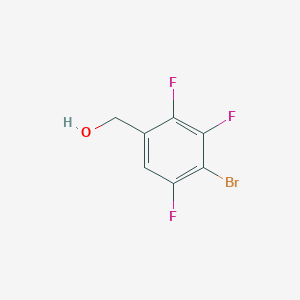
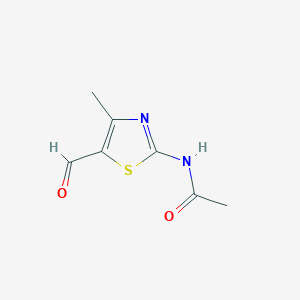

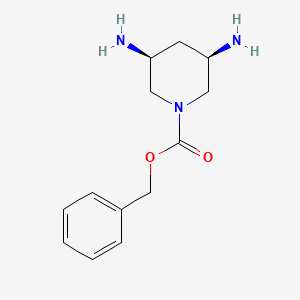
![N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B11761427.png)
![7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11761431.png)
![N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B11761439.png)
